2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol

Beschreibung

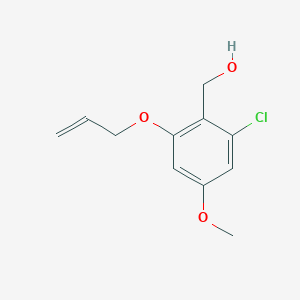

2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol (CAS: 1638768-73-6) is a benzyl alcohol derivative with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol . It features a chloro substituent at the 6-position, a methoxy group at the 4-position, and an allyloxy moiety at the 2-position of the benzyl alcohol core. This compound is primarily used in research settings, with applications in organic synthesis and pharmaceutical development. It is supplied as a 10 mM solution in solvent, requiring storage at room temperature away from moisture, and has a reported purity of >95% .

Eigenschaften

IUPAC Name |

(2-chloro-4-methoxy-6-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVIQLYGZHYIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)CO)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 6-chloro-4-methoxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol can undergo a variety of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the allyloxy group or to convert the chloro substituent to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions, often involving a catalyst or a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydroxide (NaOH), palladium catalysts

Major Products

Oxidation: Formation of aldehydes or carboxylic acids

Reduction: Formation of de-allylated or de-chlorinated products

Substitution: Formation of amines, thiols, or other substituted derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Allyloxy)-6-chloro-4-methoxybenzyl alcohol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for creating more complex molecules. This compound can undergo oxidation, reduction, and substitution reactions, facilitating the development of diverse chemical structures essential in pharmaceuticals and agrochemicals .

Pharmacological Research

Research indicates that derivatives of this compound exhibit significant biological activities. It has been explored for its potential as an antimicrobial agent and as a precursor for synthesizing bioactive molecules with antiviral and anticancer properties. Studies have shown that compounds derived from this compound can inhibit specific enzymes involved in disease pathways, making them candidates for drug development.

Cancer Therapy

Case studies have highlighted the potential of this compound in cancer treatment. For instance, in vitro experiments demonstrated that it could inhibit cell proliferation in various cancer cell lines by modulating polyamine levels through enzyme inhibition. In vivo studies using murine models showed tumor regression in xenograft models of breast cancer when treated with derivatives of this compound, suggesting its efficacy in reducing tumor growth rates .

Data Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens |

| Antiviral | Potential to inhibit viral replication |

| Anticancer | Reduces proliferation in cancer cell lines |

Wirkmechanismus

The mechanism of action of 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is typically converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism, often facilitated by a catalyst or base.

Vergleich Mit ähnlichen Verbindungen

2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

- Molecular Formula : C₁₁H₁₃BrO₃

- Molecular Weight : 273.12 g/mol

- CAS: 1820705-12-1 This bromo-substituted analogue shares the same allyloxy and methoxy substituents but differs in the halogen (Br vs. Cl). The bromine atom increases molecular weight by ~44.45 g/mol compared to the chloro derivative.

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

- Molecular Formula : C₁₀H₁₀Cl₂O₂

- Molecular Weight : 233.09 g/mol

- CAS : 1823900-94-2

This compound features dichloro substituents at the 2- and 3-positions instead of a single chloro group. The absence of a methoxy group and the addition of a second chlorine atom reduce steric hindrance but may alter electronic properties, affecting solubility and interaction with biological targets .

Analogues with Methoxy Group Variations

2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol

- CAS: 1820712-30-8 This analogue replaces the chloro group with a second methoxy substituent at the 6-position. However, the lack of a halogen may reduce its utility in reactions requiring halogen-directed coupling .

4-Methoxybenzyl Alcohol

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.16 g/mol

- CAS : 105-13-5

A simpler analogue lacking both the allyloxy and chloro groups. It is classified as hazardous (H302, H315, H319, H335) due to acute toxicity and irritancy, highlighting how structural complexity in 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol may modulate safety profiles .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituent | Key Functional Groups | Purity |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃ClO₃ | 228.67 | Cl (6-position) | Allyloxy, Methoxy | >95% |

| 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol | C₁₁H₁₃BrO₃ | 273.12 | Br (6-position) | Allyloxy, Methoxy | >98% |

| 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol | C₁₀H₁₀Cl₂O₂ | 233.09 | Cl (2,3-positions) | Allyloxy | 95% |

| 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol | C₁₂H₁₆O₄ | 224.25 | None | Allyloxy, Methoxy (×2) | 95% |

Key Observations:

Halogen Effects: Chloro and bromo substituents influence molecular weight and reactivity.

Research and Application Context

- Synthetic Utility: The allyloxy group in this compound offers versatility in polymer chemistry and drug conjugation, a feature shared with its bromo analogue but absent in non-allylated derivatives .

Biologische Aktivität

2-(Allyloxy)-6-chloro-4-methoxybenzyl alcohol is a compound of interest due to its potential biological activities, which may include anti-inflammatory, antioxidant, and anticancer properties. This article reviews the available literature on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃ClO₃

- Molecular Weight : 232.68 g/mol

This compound consists of a benzyl alcohol core with an allyloxy group and chlorine and methoxy substituents that may influence its biological activity.

The mechanisms through which this compound exerts its biological effects are not extensively documented. However, it is hypothesized to interact with various molecular targets, including:

- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity that could lead to altered cellular responses.

Antioxidant Activity

Research indicates that similar compounds with methoxy and chloro substituents exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the methoxy group is often associated with enhanced anti-inflammatory activity.

Anticancer Potential

Some studies have explored the anticancer effects of related benzyl alcohol derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including:

- Caspase Activation : Triggering apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Interfering with the normal cell cycle progression.

Case Studies

-

Study on Neuroprotective Effects

- A study investigated the neuroprotective effects of 4-methoxybenzyl alcohol (a structural analog) on brain microvascular endothelial cells subjected to oxygen-glucose deprivation. Results showed that treatment improved cell viability and reduced inflammatory markers, suggesting a protective role against ischemic injury .

- Antioxidant Activity Assessment

Data Tables

| Biological Activity | Compound | Mechanism |

|---|---|---|

| Antioxidant | 4-Methoxybenzyl Alcohol | Radical scavenging |

| Anti-inflammatory | Similar Benzyl Derivatives | Inhibition of TNF-α |

| Anticancer | Benzyl Alcohol Derivatives | Induction of apoptosis |

Q & A

Q. What are the optimal synthetic routes for 2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves allylation of 6-chloro-4-methoxybenzyl alcohol using allyl bromide or allyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The allyloxy group introduction requires careful control of reaction time and temperature to avoid over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure regioselectivity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., allyloxy protons at δ 4.5–5.5 ppm, aromatic protons in the methoxy region).

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- HPLC : Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the allyloxy group and degradation of the benzyl alcohol moiety. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How does the allyloxy group influence reactivity in thiol-ene click chemistry?

- Methodological Answer : The allyloxy moiety undergoes radical-mediated thiol-ene reactions, enabling conjugation with thiol-containing biomolecules (e.g., peptides). Optimize conditions using UV light (365 nm) and a photoinitiator (e.g., DMPA) in green solvents (e.g., ethanol/water mixtures). Monitor conversion via ¹H NMR or FT-IR for thiol disappearance (~2570 cm⁻¹) .

- Data Contradiction Note : Some studies report competing side reactions (e.g., oxidation of benzyl alcohol); adjust solvent polarity to suppress undesired pathways.

Q. What are the challenges in analyzing degradation products under oxidative conditions?

- Methodological Answer : Oxidative degradation pathways (e.g., cleavage of the allyloxy group) can be studied using LC-MS/MS. Simulate accelerated degradation with H₂O₂ or radical initiators (e.g., AIBN). Identify products like 6-chloro-4-methoxybenzaldehyde (m/z ≈ 184) and allyl alcohol derivatives. Use isotopic labeling (e.g., deuterated solvents) to trace reaction intermediates .

Q. How do steric and electronic effects of substituents impact biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Cl with F or varying methoxy positions). Test antimicrobial or enzyme inhibition activity using microplate assays (e.g., MIC for bacteria, IC₅₀ for enzymes). Computational modeling (DFT or molecular docking) can predict interactions with biological targets .

Safety and Handling Considerations

- Hazard Analysis : The chloro and methoxy groups may pose moderate toxicity. Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for benzyl alcohol derivatives (e.g., 4-methoxybenzyl alcohol: skin irritation risk) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste per local regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.